Cyclopropaneacetaldehyde, 1-methoxy-
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Overview
Description
Cyclopropaneacetaldehyde, 1-methoxy- is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclopropane ring attached to an acetaldehyde group, with a methoxy group (-OCH3) attached to the carbonyl carbon
Preparation Methods
The synthesis of Cyclopropaneacetaldehyde, 1-methoxy- can be achieved through several routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve large-scale synthesis using similar principles but optimized for higher yields and purity.
Chemical Reactions Analysis
Cyclopropaneacetaldehyde, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropaneacetaldehyde, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropaneacetaldehyde, 1-methoxy- exerts its effects involves the reactivity of the cyclopropane ring and the aldehyde group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Cyclopropaneacetaldehyde, 1-methoxy- can be compared with other cyclopropane-containing compounds such as:
Cyclopropanecarboxaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropaneacetic acid:
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-(1-methoxycyclopropyl)acetaldehyde |
InChI |
InChI=1S/C6H10O2/c1-8-6(2-3-6)4-5-7/h5H,2-4H2,1H3 |
InChI Key |
DGDYZOUQUNSCRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)CC=O |
Origin of Product |
United States |
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